Copper dihydroxybenzoate

Coordination chemistry EPR spectroscopy Magnetochemistry

Copper dihydroxybenzoate (CAS 52856‑54‑9) designates a family of Cu(II) coordination compounds formed between cupric ion and dihydroxybenzoic acid isomers (2,4‑, 2,5‑, 2,6‑DHB). The commercial product is typically a mixture of isomers with the molecular formula C₁₄H₁₀CuO₈ (MW 369.77 g·mol⁻¹) and EINECS registration 258‑224‑1.

Molecular Formula C7H5CuO4-
Molecular Weight 216.66 g/mol
CAS No. 52856-54-9
Cat. No. B12656895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper dihydroxybenzoate
CAS52856-54-9
Molecular FormulaC7H5CuO4-
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)[O-])C(=O)O.[Cu]
InChIInChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);/p-1
InChIKeyYBGDZLOQBFOMHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Dihydroxybenzoate (CAS 52856-54-9) Procurement Guide: Isomer-Specific Differentiation for Scientific Sourcing


Copper dihydroxybenzoate (CAS 52856‑54‑9) designates a family of Cu(II) coordination compounds formed between cupric ion and dihydroxybenzoic acid isomers (2,4‑, 2,5‑, 2,6‑DHB). The commercial product is typically a mixture of isomers with the molecular formula C₁₄H₁₀CuO₈ (MW 369.77 g·mol⁻¹) and EINECS registration 258‑224‑1 . Unlike simple copper salts (sulfate, acetate) or mono‑hydroxy analogs (copper salicylate), the presence of two phenolic hydroxyl groups enables distinct chelation modes, altered redox behavior, and isomer‑dependent bioactivity profiles that cannot be assumed interchangeable [1].

1
Isomer-Dependent Research Requires isomer-characterized Cu dihydroxybenzoate, not generic mixture
2
Pre-Formed Cu Complex Metal–ligand synergy is essential; free dihydroxybenzoic acids alone insufficient
3
Application-Specific Isomer Ratio Coordination geometry (tetragonal distortion) varies by isomer position

Copper Dihydroxybenzoate Procurement Risks: Why Generic Substitution by Copper Salicylate or Copper Sulfate Fails Quantitative Benchmarks


Copper dihydroxybenzoate cannot be generically substituted by copper salicylate (monohydroxy) or simple inorganic copper salts because the second phenolic –OH group fundamentally alters ligand‑field geometry, metal‑binding stoichiometry, and resultant pharmacodynamic properties. Isomer‑specific spectroscopic and magnetic studies demonstrate that the degree of tetragonal distortion increases systematically from 2,6‑DHB through 2,4‑DHB to 2,5‑DHB, directly correlating with divergent anti‑inflammatory potency and toxicity profiles [1]. Furthermore, in animal feed applications, copper 2‑hydroxybenzoate achieves equivalent growth promotion at ~75% lower copper ion dose versus copper sulfate, a structure‑dependent bioavailability advantage that may extend to the dihydroxy analogs [2].

Target
Substitute
Risk Factor
Cu(II) dihydroxybenzoate
Copper salicylate
Second phenolic –OH alters ligand geometry, metal-binding stoichiometry, and model-response profile
Cu(II) dihydroxybenzoate
Copper sulfate
Aromatic hydroxybenzoate ligand enhances Cu bioavailability class-wide; inorganic salt lacks this chelation effect

Copper Dihydroxybenzoate: 4 Quantitative Evidence Dimensions for Differentiated Scientific Selection


Isomer‑Dependent Tetragonal Distortion Defines Copper Dihydroxybenzoate Coordination Geometry

Among the three copper dihydroxybenzoate isomers, the degree of tetragonal distortion—a critical parameter governing ligand‑field strength and reactivity—increases in the order Cu(2,6‑DHB)₂·8H₂O (III) < Cu(2,4‑DHB)₂·8H₂O (I) < Cu(2,5‑DHB)₂·4H₂O (II) as determined by EPR and electronic spectroscopy [1]. This structural gradation means the 2,5‑isomer exhibits the most axially elongated octahedral geometry, directly impacting its magnetic dilution and potential catalytic or biological activity relative to the 2,4‑ and 2,6‑isomers.

Isomer Geometry
Head-to-head comparison
2,6-DHB
Isomer coordination geometry governs metal reactivity and biological response; sourcing defined isomer is critical.
Data from EPR/electronic spectra; solid-state complexes at room temperature.
Edema Model Response
Head-to-head comparison
Cu(II) DHB complexes: reported higher edema reduction than free dihydroxybenzoic acids at 10 mg/kg in rat model
Copper complexation is required for anti-inflammatory model response; free acids alone show minimal effect.
Data from dextran paw edema model (rat); quantitative % inhibition not reported.
Feed Cu Efficiency
Class-level inference
~81% Cu dose reduction (piglets), ~77% (broilers) for monohydroxy analog vs CuSO4
Aromatic hydroxybenzoate complexation may enhance Cu bioavailability; direct dihydroxy analog data pending.
Data from patent WO2015096228A1; inference from monohydroxy analog to dihydroxy.
MOF Antibacterial
Cross-study comparable
3,4-DHB based Cu-MOF inhibition area comparable to benchmark Cu-BTC (HKUST-1) against S. aureus
3,4-DHB ligand is a viable building block for antibacterial Cu-MOFs; matches benchmark performance within reported variability.
Agar diffusion; 25 mg in pellet; S. aureus CECT 976; reported variability across assay formats.
Solubility Profile
Class-level inference
Copper gentisate (Cu(2,5-DHB)2): water-insoluble; Cd gentisate: water-soluble
Water-insoluble character suitable for sustained Cu2+ release applications; contrasts with soluble copper salts.
Qualitative solubility contrast from spectroscopic studies; hydration confirmed.
Coordination chemistry EPR spectroscopy Magnetochemistry

Copper Dihydroxybenzoate Anti‑Inflammatory Potency on Dextran Edema Versus Free Carboxylic Acids

All three copper dihydroxybenzoate complexes exhibited higher anti‑inflammatory activity on dextran‑induced paw edema in rats (effective dose 10 mg kg⁻¹) compared with their corresponding free dihydroxybenzoic acids [1]. The complexes also demonstrated significant antipyretic activity in rabbits at 20 mg kg⁻¹ (single dose), with Cu(2,4‑DHB)₂·8H₂O and Cu(2,5‑DHB)₂·4H₂O effective even at half‑dose [2]. These data confirm that copper complexation is necessary to achieve pharmacologically meaningful anti‑inflammatory and antipyretic effects; the free acids alone are insufficient.

Edema Model Response
Head-to-head comparison
Cu(II) DHB complexes: reported higher edema reduction than free dihydroxybenzoic acids at 10 mg/kg in rat model
Copper complexation is required for anti-inflammatory model response; free acids alone show minimal effect.
Data from dextran paw edema model (rat); quantitative % inhibition not reported.
Anti‑inflammatory Pharmacology Drug discovery

Copper Dihydroxybenzoate vs. Copper Sulfate: Class‑Level Evidence for Reduced Copper Dose in Feed Applications

Patent data for the monohydroxy analog copper 2‑hydroxybenzoate (copper salicylate) demonstrate that 150 ppm copper as the hydroxybenzoate complex achieves growth‑promotion performance equivalent to 800 ppm copper as copper sulfate in piglets, representing a ~81% reduction in copper ion dose [1]. This class‑level evidence indicates that aromatic hydroxybenzoate ligands enhance copper bioavailability, a property expected to extend to copper dihydroxybenzoate due to its additional chelating hydroxyl group that further stabilizes the Cu(II) center and may modulate intestinal absorption.

Feed Cu Efficiency
Class-level inference
~81% Cu dose reduction (piglets), ~77% (broilers) for monohydroxy analog vs CuSO4
Aromatic hydroxybenzoate complexation may enhance Cu bioavailability; direct dihydroxy analog data pending.
Data from patent WO2015096228A1; inference from monohydroxy analog to dihydroxy.
Animal nutrition Feed additive Copper bioavailability

Copper Dihydroxybenzoate‑Based MOF Antibacterial Activity vs. Cu‑BTC Benchmark

A Cu‑MOF synthesized from 3,4‑dihydroxybenzoic acid and Cu(II) (compound 1, formula [Cu₃L₂(DMF)₂]ₙ) exhibited an inhibition area of 414.2 ± 18.4 mm² against S. aureus, comparable to the benchmark Cu‑BTC (HKUST‑1) reported in literature [1]. This demonstrates that the 3,4‑dihydroxybenzoate ligand scaffold supports antibacterial MOF construction with potency on par with the most widely studied copper‑carboxylate MOF. The ligand itself (3,4‑DHB acid) and copper nitrate controls confirmed that both the metal and ligand contribute to the observed inhibition, validating the dihydroxybenzoate moiety as a functional antibacterial building block [1].

MOF Antibacterial
Cross-study comparable
3,4-DHB based Cu-MOF inhibition area comparable to benchmark Cu-BTC (HKUST-1) against S. aureus
3,4-DHB ligand is a viable building block for antibacterial Cu-MOFs; matches benchmark performance within reported variability.
Agar diffusion; 25 mg in pellet; S. aureus CECT 976; reported variability across assay formats.
Antibacterial Metal‑organic framework S. aureus

Copper Dihydroxybenzoate Solubility as a Differentiation Factor in Heterogeneous Catalysis and Controlled‑Release Applications

Copper gentisate (Cu(2,5‑DHB)₂) is reported as water‑insoluble, while the corresponding cadmium gentisate is water‑soluble, a solubility divergence attributable to the stronger covalent character of the Cu(II)–carboxylate/phenolate bonds [1]. This insolubility contrasts with copper salicylate, which exists in multiple crystalline hydrate forms with varying aqueous solubility and phytotoxicity profiles [2]. The water‑insoluble nature of copper dihydroxybenzoate makes it inherently suited for heterogeneous catalysis, slow‑release antimicrobial coatings, and applications requiring sustained copper ion leaching rather than immediate dissolution.

Solubility Profile
Class-level inference
Copper gentisate (Cu(2,5-DHB)2): water-insoluble; Cd gentisate: water-soluble
Water-insoluble character suitable for sustained Cu2+ release applications; contrasts with soluble copper salts.
Qualitative solubility contrast from spectroscopic studies; hydration confirmed.
Solubility Heterogeneous catalysis Controlled release

Copper Dihydroxybenzoate: 4 Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Pharmacological Research on Metal‑Based Anti‑Inflammatory Agents

Preclinical studies demonstrate that copper dihydroxybenzoate complexes exhibit significantly greater anti‑inflammatory activity on dextran‑induced edema than their corresponding free acids [1]. The isomer‑dependent tetragonal distortion gradient (2,6‑DHB < 2,4‑DHB < 2,5‑DHB) further allows researchers to select specific isomers or defined isomer mixtures to probe structure‑activity relationships in inflammation models [1]. For reproducible pharmacology, sourcing characterized isomer composition is critical.

Antibacterial Metal‑Organic Framework (MOF) Design and Material Engineering

The 3,4‑dihydroxybenzoate ligand combined with Cu(II) forms a three‑dimensional MOF (formula [Cu₃L₂(DMF)₂]ₙ) with S. aureus inhibition comparable to the benchmark Cu‑BTC MOF [2]. This MOF is processable into pellets and membranes, enabling device integration for antibacterial surfaces. The dihydroxybenzoate scaffold offers a tunable, potentially lower‑cost alternative to trimesic acid for constructing bioactive porous materials [2].

Animal Feed Copper Supplementation with Reduced Environmental Copper Load

Class‑level patent evidence from the monohydroxy analog copper 2‑hydroxybenzoate shows that aromatic hydroxybenzoate complexation reduces the copper dose required for growth promotion by ~75–81% versus copper sulfate in piglets and broilers [3]. Copper dihydroxybenzoate, bearing an additional chelating hydroxyl group, is a candidate for further feed trials aimed at minimizing copper excretion while maintaining zootechnical performance [3].

Heterogeneous Catalysis and Controlled‑Release Copper Systems

Copper gentisate (Cu(2,5‑DHB)₂) is water‑insoluble, in contrast to the water‑soluble cadmium gentisate [4]. This intrinsic insolubility, arising from strong Cu(II)–ligand bonding, makes copper dihydroxybenzoate suitable for heterogeneous catalytic applications and for formulating slow‑release copper materials where sustained, low‑concentration Cu²⁺ delivery is desired rather than rapid dissolution [4].

Application
Selection Property
Validation Focus
Metal-based anti-inflammatory model studies
Pre-formed Cu(II) dihydroxybenzoate complex (not free acid)
Edema model endpoint response verification
Antibacterial MOF design & material engineering
3,4-DHB ligand-based MOF synthesis
S. aureus inhibition zone vs. Cu-BTC benchmark
Animal feed copper supplementation research
Aromatic hydroxybenzoate complexation for Cu bioavailability
Growth performance endpoint vs. inorganic Cu source
Heterogeneous catalysis & controlled-release Cu systems
Water-insoluble copper gentisate form
Sustained Cu2+ release kinetics assessment
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